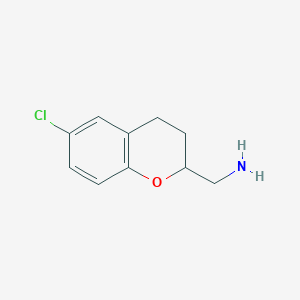

(6-Chlorochroman-2-yl)methanamine

描述

Structure

3D Structure

属性

分子式 |

C10H12ClNO |

|---|---|

分子量 |

197.66 g/mol |

IUPAC 名称 |

(6-chloro-3,4-dihydro-2H-chromen-2-yl)methanamine |

InChI |

InChI=1S/C10H12ClNO/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9H,1,3,6,12H2 |

InChI 键 |

MVAVRMCGIDQFGB-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(C=CC(=C2)Cl)OC1CN |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 6 Chlorochroman 2 Yl Methanamine

Precursor Synthesis and Core Chroman Ring Formation

The foundational step in the synthesis of (6-Chlorochroman-2-yl)methanamine is the construction of the 6-chlorochroman (B1601175) scaffold. This typically begins with the synthesis of a suitable precursor, which is then cyclized to form the chroman ring system.

Synthesis of 6-Chloro-Chroman Precursors

A common and effective strategy for the synthesis of the 6-chlorochroman backbone commences with 4-chlorophenol (B41353). tsijournals.comnih.gov This starting material inherently provides the desired chlorine substitution at the C-6 position of the final chroman ring. One established method involves the reaction of 4-chlorophenol with an appropriate three-carbon synthon to build the heterocyclic ring.

A key intermediate in many synthetic routes is 6-chlorochroman-4-one (B184904) . nih.gov This can be synthesized through the Friedel-Crafts acylation of an appropriate substrate or via intramolecular cyclization reactions. For instance, the reaction of 4-chlorophenol with acrylic acid or its derivatives can lead to a precursor that, upon cyclization, yields 6-chlorochroman-4-one. tsijournals.com

Once 6-chlorochroman-4-one is obtained, the carbonyl group at the C-4 position can be removed to yield the fully saturated 6-chlorochroman ring. This reduction can be achieved through several classic organic reactions:

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (NH₂NH₂) and a strong base, typically potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgjk-sci.comnrochemistry.compharmaguideline.com The ketone is converted to a hydrazone, which then eliminates nitrogen gas upon heating to yield the corresponding alkane.

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the ketone to a methylene (B1212753) group. wikipedia.organnamalaiuniversity.ac.innumberanalytics.comyoutube.com This reaction is particularly suitable for substrates that are stable in strongly acidic conditions.

Catalytic Hydrogenation: The carbonyl group can also be reduced through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. ccspublishing.org.cnmdpi.comrsc.org This method offers a milder alternative to the Wolff-Kishner and Clemmensen reductions.

Regioselective Introduction of the Chlorine Atom at C-6

The most straightforward approach to ensure the chlorine atom is positioned at C-6 is to start with a precursor that is already chlorinated at the corresponding position, such as 4-chlorophenol . tsijournals.comnih.govgoogle.com This strategy circumvents the need for a separate chlorination step and avoids potential issues with regioselectivity.

Alternatively, if starting with a non-chlorinated chroman or chromanol precursor, such as chroman-6-ol (B1254870) , electrophilic aromatic substitution can be employed to introduce the chlorine atom. youtube.comorganic-chemistry.org A common and effective reagent for this transformation is N-chlorosuccinimide (NCS) . researchgate.netorganic-chemistry.orgwikipedia.orgresearchgate.netgalchimia.com The hydroxyl group of chroman-6-ol is an activating group, directing the electrophilic substitution primarily to the ortho and para positions. Since the para position (C-6) is sterically more accessible, it is the favored site of chlorination.

Functionalization at the C-2 Position for Aminomethyl Group Introduction

With the 6-chlorochroman core in hand, the next critical phase is the introduction of the aminomethyl group at the C-2 position. This can be achieved through either direct or indirect approaches.

Direct Aminomethylation Approaches

Direct aminomethylation methods, which install the aminomethyl group in a single step, are synthetically efficient. However, specific examples for the C-2 position of 6-chlorochroman are not extensively documented in the literature. Conceptually, these could involve reactions where a C-2 functionalized chroman reacts directly with an ammonia (B1221849) equivalent.

Indirect Aminomethylation via Aldehyde, Nitrile, or Halomethyl Intermediates

More commonly, the aminomethyl group is introduced through a series of reactions involving a key intermediate at the C-2 position. This multi-step approach offers greater control and versatility.

Via Aldehyde Intermediate:

One of the most versatile intermediates is 6-chlorochroman-2-carboxaldehyde . This aldehyde can be synthesized through the formylation of 6-chlorochroman. The Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a potential method for this transformation, particularly on electron-rich aromatic systems. mdpi.com Once the aldehyde is formed, it can be converted to the desired amine via reductive amination . This involves reacting the aldehyde with ammonia to form an imine, which is then reduced in situ to the primary amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Via Nitrile Intermediate:

Another viable route proceeds through the 6-chlorochroman-2-carbonitrile intermediate. The nitrile group can be introduced via nucleophilic substitution of a suitable leaving group at the C-2 position with a cyanide salt. The nitrile is then reduced to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed for this transformation.

Via Halomethyl and Alcohol Intermediates:

This pathway involves the initial formation of (6-chlorochroman-2-yl)methanol . This alcohol can be synthesized by the reduction of the corresponding C-2 carboxylic acid or ester. The alcohol is then converted into a (6-chlorochroman-2-yl)methyl halide (e.g., chloride or bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This halide can then be converted to the primary amine through several methods:

Gabriel Synthesis: The halide is reacted with potassium phthalimide (B116566), followed by hydrazinolysis or acidic hydrolysis to release the primary amine. organic-chemistry.orgwikipedia.orgnumberanalytics.commasterorganicchemistry.comlibretexts.org This method is well-suited for preparing primary amines from primary alkyl halides.

Azide (B81097) Reduction: The halide can be converted to an azide by reaction with sodium azide (NaN₃). The resulting azide is then reduced to the amine, commonly using LiAlH₄ or catalytic hydrogenation.

Alternatively, the alcohol intermediate can be directly converted to the amine using the Mitsunobu reaction . This reaction utilizes a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol, which is then displaced by a nitrogen nucleophile like phthalimide or an azide precursor.

Stereoselective Synthesis of this compound Enantiomers

The C-2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for biological applications.

A key strategy for obtaining a specific enantiomer involves the use of a chiral precursor. For example, the asymmetric reduction of 6-chlorochroman-4-one can yield an enantiomerically enriched alcohol. A notable method employs a whole-cell biocatalyst, Lactobacillus paracasei, to reduce 6-chlorochroman-4-one to (S)-6-chlorochroman-4-ol with high enantiomeric excess (>99%). nih.gov This chiral alcohol can then be carried through the synthetic sequence to produce the corresponding (S)-enantiomer of this compound.

The synthesis of the (R)-enantiomer could potentially be achieved by using a biocatalyst with the opposite stereoselectivity or through a chemical asymmetric reduction that favors the formation of the (R)-alcohol.

Chiral Auxiliary-Mediated Approaches

The synthesis of enantiomerically pure compounds such as this compound often employs chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to guide the formation of a specific stereoisomer. The auxiliary is later removed, having fulfilled its role in inducing asymmetry. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the readily available literature, the general principles of this approach are well-established in organic synthesis.

A common strategy involves the use of chiral amines as resolving agents for racemic acids. For instance, readily available, naturally occurring chiral bases like brucine, strychnine, and quinine (B1679958) are frequently used for this purpose. libretexts.org Simpler, synthetically derived amines such as 2-amino-1-butanol and 1-phenylethanamine can also be employed, provided they have been resolved into their respective enantiomers beforehand. libretexts.org In a typical procedure, a racemic mixture of a carboxylic acid is reacted with an enantiomerically pure chiral amine to form a mixture of diastereomeric salts. These salts, having different physical properties, can then be separated by methods like fractional crystallization. libretexts.org

Another approach involves the resolution of racemic alcohols. A chiral acid can be used to convert the alcohol into a mixture of diastereomeric esters. libretexts.org However, the liquid nature of many esters can make separation by crystallization challenging unless they are high-molecular-weight compounds. libretexts.org A more common method is to convert the alcohol into a half-ester of a dicarboxylic acid, such as succinic or phthalic acid, using the corresponding anhydride (B1165640). The resulting half-ester possesses a free carboxyl group that can then be resolved using a chiral base like brucine. libretexts.org

Asymmetric Catalysis in Chroman Synthesis

Asymmetric catalysis represents a powerful and efficient method for the synthesis of chiral compounds, including the chroman framework. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic strategies have been developed for the asymmetric synthesis of chromans.

Bifunctional organocatalysts, such as those based on Cinchona alkaloids and urea, have been shown to facilitate the catalytic asymmetric synthesis of chroman derivatives. rsc.org These catalysts can promote intramolecular oxy-Michael addition reactions of phenol (B47542) derivatives that contain an (E)-α,β-unsaturated ketone or thioester moiety, leading to the formation of various optically active 2-substituted chromans in high yields. rsc.org

Another strategy involves cooperative enamine-metal Lewis acid catalysis. This method has been successfully applied to the asymmetric synthesis of tricyclic chromans from cyclohexanones and salicylaldehydes, yielding products with three consecutive stereogenic centers in good yields and high stereoselectivity. researchgate.net The strong activation of salicylaldehydes through chelation to the metal Lewis acid, combined with the bifunctional nature of the catalyst, is believed to be responsible for the high efficiency and enantioselectivity of this transformation. researchgate.net

Furthermore, organocatalytic domino reactions provide an atom-economical route to polysubstituted chiral chromans. For example, a squaramide-catalyzed oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins has been developed to produce chiral chromans with excellent enantioselectivities and diastereoselectivities. researchgate.net

Resolution Techniques for Enantiomeric Separation

The separation of enantiomers, a process known as chiral resolution, is a critical step in obtaining enantiomerically pure compounds. chiralpedia.com Several techniques are available, with chromatography and crystallization-based methods being the most prominent. chiralpedia.comnih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are widely used for chiral resolution. chiralpedia.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com HPLC is particularly effective for resolving a wide range of compounds, including those that are non-volatile or thermally unstable. chiralpedia.com SFC, especially when coupled with polar CSPs, has shown remarkable selectivity for various polar and basic compounds. nih.gov

Crystallization-Based Methods: Crystallization is a classic and industrially favored technique for chiral separation. chiralpedia.comnih.gov One common approach is the formation of diastereomeric salts. A racemic mixture is treated with a chiral resolving agent to form a pair of diastereomers, which, having different solubilities, can be separated by crystallization. chiralpedia.com For example, racemic acids can be resolved using chiral bases. chiralpedia.com

Kinetic resolution is another method that relies on the different reaction rates of enantiomers with a chiral reagent or catalyst. libretexts.org In this process, one enantiomer reacts faster, leaving the unreacted, slower-reacting enantiomer in excess. libretexts.org For instance, certain enzymes or microorganisms can selectively consume one enantiomer from a racemic mixture. libretexts.org A study demonstrated the use of whole-cell Lactobacillus paracasei for the asymmetric reduction of 6-chlorochroman-4-one to produce (S)-6-chlorochroman-4-ol with high enantioselectivity. nih.gov

Optimization of Reaction Conditions and Yield for Research Scale Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of a desired product in chemical synthesis. This process typically involves a systematic investigation of various parameters such as solvent, temperature, reaction time, and the nature and stoichiometry of reagents and catalysts.

The choice of base and solvent can significantly impact the outcome of a reaction. For instance, in the synthesis of certain heterocyclic compounds, a screening of different bases and solvents revealed that specific combinations were necessary to achieve the desired product, while others led to decomposition or no reaction. researchgate.net In one study, it was found that potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) was the optimal base-solvent system for a particular cyclization reaction, leading to a quantitative yield. researchgate.net

Similarly, the selection of a catalyst and its loading can be critical. In a phase transfer-catalyzed reaction for the synthesis of gem-dichloroaziridines, polyethylene (B3416737) glycol (PEG) 400 was identified as an efficient catalyst. researchgate.net Further optimization of the reaction conditions, including the amount of PEG 400, the choice of base (NaOH was found to be superior to others like DBU and Na2CO3), and the quantity of other reagents, was performed to maximize the yield. researchgate.net

The following interactive table illustrates the process of optimizing reaction conditions for a hypothetical synthesis, showcasing how different parameters can be varied to improve the yield.

Table 1: Hypothetical Optimization of Reaction Conditions

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane | Triethylamine (B128534) (1.5) | 25 | 24 | 45 |

| 2 | Tetrahydrofuran | Triethylamine (1.5) | 25 | 24 | 60 |

| 3 | Tetrahydrofuran | Sodium Hydride (1.2) | 0 to 25 | 12 | 75 |

| 4 | Tetrahydrofuran | Potassium tert-butoxide (1.2) | 0 | 8 | 85 |

| 5 | Tetrahydrofuran | Potassium tert-butoxide (1.2) | 25 | 8 | 82 |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals.

One key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov Microwave-assisted organic synthesis in water has emerged as an eco-friendly and efficient method for various chemical transformations. nih.gov This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

Biocatalysis is another cornerstone of green chemistry. The use of enzymes or whole microorganisms as catalysts offers several advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of renewable resources. nih.gov A notable example is the synthesis of enantiopure (S)-6-chlorochroman-4-ol using a whole-cell biocatalyst, Lactobacillus paracasei. nih.gov This biotransformation proceeds with high enantioselectivity under environmentally friendly conditions, offering a sustainable alternative to traditional chemical methods. nih.gov The optimization of this biocatalytic reduction on a gram scale highlights its potential for industrial applications. nih.gov

The development of eco-friendly synthetic routes, such as water-based reactions and biocatalytic transformations, contributes to a more sustainable chemical industry. nih.govnih.gov

Chemical Reactivity and Derivatization of 6 Chlorochroman 2 Yl Methanamine

Reactions of the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for derivatization due to the nucleophilicity of the nitrogen atom. This allows for the formation of a wide array of functional groups and the extension of the molecular framework.

Nucleophilic Substitution Reactions with Various Electrophiles

As a primary amine, (6-Chlorochroman-2-yl)methanamine can act as a nucleophile, reacting with various electrophilic compounds. A common example is the N-alkylation reaction with alkyl halides. In this SN2 reaction, the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary amine. The reaction's success depends on the nature of the alkyl halide, with primary halides being the most effective electrophiles. It is important to note that over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts can occur, often requiring careful control of stoichiometry.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The aminomethyl group readily undergoes acylation and sulfonylation when treated with acylating or sulfonylating agents, respectively. These reactions are robust and typically high-yielding, providing stable amide and sulfonamide derivatives.

Acylation: Reaction with acyl chlorides or acid anhydrides, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl or carboxylic acid byproduct, yields the corresponding N-acyl derivative (an amide).

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base produces sulfonamides. The Hinsberg test is a classic chemical test that uses this reaction to distinguish between primary, secondary, and tertiary amines.

These transformations are fundamental in medicinal chemistry for modifying a molecule's physicochemical properties.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent Type | Example Reagent | Product Type | General Product Structure |

|---|---|---|---|

| Acyl Chloride | Acetyl chloride | Amide | N-((6-chlorochroman-2-yl)methyl)acetamide |

| Acid Anhydride (B1165640) | Acetic anhydride | Amide | N-((6-chlorochroman-2-yl)methyl)acetamide |

| Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide | N-((6-chlorochroman-2-yl)methyl)benzenesulfonamide |

Formation of Imines, Oximes, and Hydrazones

The primary aminomethyl group of this compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. unizin.org The reaction is reversible and can be driven to completion by removing the water formed. unizin.org

It is important to clarify that oximes and hydrazones are not formed from reactions of the aminomethyl group itself. They are analogous compounds formed when a carbonyl compound reacts with hydroxylamine (B1172632) (for oximes) or hydrazine (B178648) (for hydrazones). libretexts.org Therefore, only imine formation is a direct derivatization of this compound.

Transformations Involving the Chroman Ring System

The aromatic ring of the chroman scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups.

Reactions on the Aromatic Ring (e.g., Electrophilic Aromatic Substitution beyond existing chlorine)

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 6-chlorochroman (B1601175) ring is dictated by the directing effects of the substituents already present: the C6-chloro group and the cyclic ether system. organicchemistrytutor.com

Alkoxy Group: The oxygen atom of the chroman ring is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it (C8 and C5, respectively). This is due to its ability to donate a lone pair of electrons via resonance, stabilizing the cationic intermediate (the sigma complex). youtube.comlibretexts.org

Chloro Group: Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directors because they can stabilize the intermediate carbocation via resonance. libretexts.org

Aminomethyl Group: Under the acidic conditions often required for EAS, the primary amine will be protonated to form an ammonium group (-CH₂NH₃⁺). This group is strongly deactivating and a meta-director. However, its influence is on the aminomethyl-bearing ring, not the aromatic ring in this bicyclic system.

The directing effects on the aromatic ring are therefore a competition between the activating alkoxy group and the deactivating chloro group. The strongly activating nature of the alkoxy oxygen is the dominant factor. It strongly favors substitution at the C5 and C7 positions. The C7 position is ortho to the chlorine and para to the oxygen, while the C5 position is ortho to the oxygen. Steric hindrance at C5 from the adjacent fused ring may be a factor. Therefore, substitution is generally expected to occur preferentially at the C7 position.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| EAS Reaction | Reagents | Major Predicted Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (6-Chloro-7-nitrochroman-2-yl)methanamine |

| Bromination | Br₂, FeBr₃ | (7-Bromo-6-chlorochroman-2-yl)methanamine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (7-Acetyl-6-chlorochroman-2-yl)methanamine |

| Sulfonation | Fuming H₂SO₄ | 7-((Aminomethyl)chroman-6-yl)sulfonic acid |

Modifications of the Pyranyl Ring

The dihydropyran ring of the chroman scaffold, while relatively stable, offers sites for chemical modification that can alter the compound's stereochemistry and electronic properties. The chroman framework is a key structural unit in numerous natural products, including tocopherols (B72186) (Vitamin E) and flavonoids. Its significance is rooted in the conformational flexibility of the dihydropyran ring, which allows for precise spatial positioning of substituents.

Reactions targeting the pyranyl ring in chroman derivatives often involve oxidation or reduction. For instance, the oxidation of chroman-2-ones (dihydrocoumarins) can lead to the formation of chromones, which are isomers where the carbonyl group is at the C-4 position. This type of transformation involves significant rearrangement and oxidation, showcasing a potential pathway from a chroman scaffold to a different heterocyclic system. Conversely, the reduction of the lactone carbonyl in related chroman-2-ones using reagents like diisobutylaluminium hydride (DIBAL-H) provides access to 2-chromanols (lactols). While this compound does not possess a carbonyl group in its pyran ring, analogous oxidative or reductive strategies could potentially target the benzylic C-2 position or the ether linkage under specific conditions, leading to novel derivatives.

Ring-Opening Reactions and Rearrangements

The pyran ring of the chroman system can undergo ring-opening reactions under various conditions, providing a route to highly functionalized acyclic structures or enabling rearrangements to new heterocyclic systems. 2H-pyran-2-ones, which share the pyran ring, are known to be susceptible to nucleophilic attack at the C-2, C-4, and C-6 positions, often leading to ring-opening and subsequent formation of new heterocyclic or carbocyclic systems. clockss.org

A notable example in related chromone (B188151) systems is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.govacs.org For instance, palladium-catalyzed aminocarbonylation of 3-iodochromone in the presence of primary amines can proceed through an aza-Michael addition of the amine to the C-2 position, followed by cleavage of the pyrone ring. nih.govacs.org This generates a key intermediate that can then undergo further reactions, such as intramolecular aryloxycarbonylation, to form new ring systems like chroman-2,4-diones. nih.govacs.org Such ring-opening/ring-closing sequences highlight the dynamic nature of the chroman skeleton.

Photochemical methods have also been shown to induce ring-opening in chromenes (benzopyrans), with the efficiency of the C-O bond cleavage being dependent on the excitation wavelength. researchgate.net Furthermore, acid-catalyzed ring-opening of strained cyclic ethers, such as epoxides, by electron-rich aromatic nucleophiles is a well-established method for forming new C-C bonds, suggesting that under acidic conditions, the ether bond in the chroman ring could be susceptible to cleavage. rsc.org

Reactivity of the Halogen Substituent (Chlorine at C-6)

The chlorine atom at the C-6 position of the aromatic ring is a key functional handle, enabling a variety of transformations typical of aryl halides. Its presence introduces a reactive site that can be exploited for the construction of more complex molecules through substitution or coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-6 chloro substituent makes this compound a suitable substrate for such transformations. wikipedia.orgnih.gov These reactions typically involve the oxidative addition of an aryl halide to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. wikipedia.orgyoutube.com

Suzuki Coupling: This reaction pairs the aryl halide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.com It is widely used for creating biaryl structures. nih.gov For example, studies on 2-alkyl-substituted 6-chloro-chroman-4-ones have shown that the 6-chloro substituent can be successfully replaced, demonstrating the viability of this position for coupling reactions. acs.org

Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. youtube.com The reaction adds the chroman moiety onto the double bond of the alkene partner. youtube.com

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of aryl-alkynes.

The reactivity in these coupling reactions can be enhanced by using catalysts based on electron-rich and bulky phosphine (B1218219) or carbene ligands, which promote the initial oxidative addition step, even with less reactive aryl chlorides. nih.gov

Nucleophilic Aromatic Substitution (if activated by other groups)

Nucleophilic aromatic substitution (NAS) offers a direct method to replace the C-6 chlorine with a variety of nucleophiles, such as amines, alkoxides, or thiolates. However, unlike nucleophilic substitution on alkyl halides (SN1/SN2), NAS on unactivated aryl halides is typically very difficult. lumenlearning.com The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen to form a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org

For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the halogen. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. lumenlearning.com In the case of this compound, the chroman ring itself and the aminomethyl group are not strongly electron-withdrawing. Therefore, direct NAS at the C-6 position would be expected to be slow or require very harsh conditions (e.g., very strong nucleophiles or high temperatures). libretexts.org However, if other electron-withdrawing functionalities were to be introduced onto the aromatic ring, particularly at the C-5 or C-7 positions, the susceptibility of the C-6 chlorine to NAS would be significantly increased.

Synthesis of Complex Molecular Architectures Incorporating this compound

The trifunctional nature of this compound—possessing a primary amine, a modifiable heterocyclic ring, and a reactive aryl chloride—makes it a valuable building block for the synthesis of complex molecular architectures. nih.gov By strategically employing the distinct reactivity of each functional group, chemists can construct novel, multi-component systems.

For example, the primary amine of the methanamine side chain can be readily acylated, alkylated, or used in reductive amination to append a wide variety of substituents. This site could also be used to link the chroman scaffold to peptides or other biomolecules. nih.gov

Simultaneously or sequentially, the C-6 chlorine atom can serve as an anchor point for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, vinyl, or alkynyl groups, significantly expanding the molecular complexity. nih.gov The synthesis of hybrid heterocyclic systems, such as chromone-dihydroquinazolin-4-one hybrids, from chromone precursors demonstrates how the core scaffold can be integrated into larger, fused ring systems.

Furthermore, the potential for ring-opening or rearrangement of the pyran ring adds another dimension to its synthetic utility. A molecule could be designed where a complex side chain is first built off the amine and the C-6 position, followed by a planned ring-opening of the chroman system to yield a highly functionalized, linear scaffold. This step-wise approach, combining covalent bond formation with potential supramolecular interactions, is key to building intricate functional molecular systems. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY):2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, identifying which protons are adjacent to each other within the same spin system. googleapis.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments. epo.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule and confirming the placement of substituents on the chroman ring. epo.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is vital for determining the molecule's preferred conformation and relative stereochemistry.

Infrared (IR) and Raman Spectroscopy for Functional Group IdentificationIR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For (6-Chlorochroman-2-yl)methanamine, one would expect to see characteristic absorption bands for:

N-H stretching and bending vibrations from the primary amine group.

C-H stretching from the aromatic and aliphatic parts of the molecule.

C-O-C stretching of the ether linkage in the chroman ring.

C=C stretching within the aromatic ring.

C-Cl stretching from the chlorinated benzene (B151609) ring.

X-ray Crystallography for Solid-State Structure Confirmation and ConformationX-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would determine the precise bond lengths, bond angles, and the conformation of the chroman ring. It would also reveal the spatial arrangement of the substituents and how the molecules pack together in the crystal lattice. This method stands as the gold standard for absolute structure confirmation.

While the framework for a complete analytical characterization of this compound is well-established, the specific research data required to populate these sections are not currently available in the public domain. The synthesis of this compound has been noted in patent literature as a potential intermediate for pharmacologically active agents, but detailed characterization data was not provided.

Chiral Chromatography (HPLC/GC) for Enantiomeric Purity Assessment

This compound possesses a stereogenic center at the C2 position of the chroman ring, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers (the R- and S-forms). As enantiomers often exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is critical. Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the gold standard for determining enantiomeric purity or enantiomeric excess (ee).

The fundamental principle of chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is part of the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times and, thus, separation of the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the enantioseparation of a wide range of compounds, including amines. For a primary amine like this compound, direct separation is often achievable on various types of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, are particularly effective. These CSPs often contain carbamate (B1207046) derivatives that provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition.

In a hypothetical HPLC method for the enantiomeric purity assessment of this compound, a column such as a Chiralpak® AD-H or Chiralcel® OD-H could be employed. The mobile phase would typically consist of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a polar modifier, often an alcohol such as isopropanol (B130326) or ethanol. The alcohol modifier plays a key role in modulating the retention and selectivity. An acidic or basic additive, for instance, trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), is commonly included in the mobile phase to improve peak shape and resolution, especially for basic analytes like amines.

Illustrative HPLC Parameters for Enantiomeric Separation:

| Parameter | Example Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Under these hypothetical conditions, one would expect to see two well-resolved peaks in the chromatogram, corresponding to the R- and S-enantiomers of this compound. The enantiomeric excess (% ee) can then be calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| x 100.

Chiral Gas Chromatography (GC)

Chiral GC is another viable technique for enantiomeric separation, particularly for volatile and thermally stable compounds. For primary amines like this compound, direct analysis can sometimes be challenging due to their polarity, which can lead to poor peak shape and tailing. Therefore, derivatization is often a necessary step to enhance volatility and improve chromatographic performance. The primary amino group can be reacted with a suitable achiral derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a less polar and more volatile amide derivative.

The separation of these derivatives is then carried out on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative. These cyclodextrin-based CSPs have a hydrophobic cavity and a hydrophilic exterior, allowing for chiral recognition through inclusion complexation and interactions with the hydroxyl groups on the rim of the cyclodextrin.

Illustrative GC Parameters for Enantiomeric Separation (after derivatization):

| Parameter | Example Condition |

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Start at 150 °C, ramp to 220 °C at 2 °C/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C (FID) |

The resulting chromatogram would show two separate peaks for the derivatized enantiomers, allowing for the determination of their relative proportions and the calculation of the enantiomeric excess.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and in some cases, other elements like sulfur (S) and halogens in a pure organic compound. This technique provides a direct means to validate the empirical formula of a newly synthesized compound, which is the simplest whole-number ratio of atoms in the molecule. For this compound, with a molecular formula of C10H12ClNO, elemental analysis would be used to confirm the expected percentages of C, H, N, and Cl.

The analysis is typically performed using an automated CHN analyzer. A small, precisely weighed amount of the purified compound is combusted at a very high temperature in an oxygen-rich atmosphere. This process converts all carbon to carbon dioxide (CO2), all hydrogen to water (H2O), and all nitrogen to nitrogen gas (N2). These combustion products are then separated by gas chromatography and quantified using a thermal conductivity detector. The percentage of chlorine is usually determined by other methods, such as titration after combustion.

The experimentally determined mass percentages are then compared with the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

Theoretical vs. Found Elemental Analysis Data for C10H12ClNO:

| Element | Theoretical % | Found % (Illustrative) |

| Carbon (C) | 60.76 | 60.71 |

| Hydrogen (H) | 6.12 | 6.15 |

| Chlorine (Cl) | 17.94 | 17.89 |

| Nitrogen (N) | 7.09 | 7.11 |

| Oxygen (O) | 8.10 | Not directly measured |

This close correlation between the theoretical and illustrative found values would serve to validate the empirical and, by extension, the molecular formula of this compound, assuming the molecular weight has been confirmed by mass spectrometry.

Computational Chemistry and Theoretical Studies of 6 Chlorochroman 2 Yl Methanamine

Conformational Analysis and Potential Energy Surface Mapping:

The chroman ring and the aminomethyl side chain of (6-Chlorochroman-2-yl)methanamine can adopt various spatial arrangements or conformations. A conformational analysis would identify the different stable conformers and the energy barriers between them by mapping the potential energy surface.

Molecular Dynamics Simulations for Conformational Flexibility in Solution:

To understand the compound's behavior in a realistic environment, molecular dynamics simulations would be performed. These simulations model the movement of atoms over time in the presence of a solvent, providing insights into the conformational flexibility and intermolecular interactions of this compound in solution.

In Silico Mechanistic Studies of Chemical Reactions Involving the Compound:

Computational methods can be used to investigate the mechanisms of chemical reactions. researchgate.net For this compound, this could involve studying its role in potential synthetic pathways or its interactions with biological targets by modeling the transition states and reaction energy profiles.

Without dedicated research on this compound, any attempt to provide specific data tables or detailed findings for the outlined sections would be purely hypothetical and would not meet the required standards of scientific accuracy. The scientific community awaits future studies to elucidate the computational and theoretical characteristics of this particular compound.

Due to the absence of publicly available research data on the computational chemistry and theoretical studies specifically focused on this compound, an article on the "Ligand-Based and Structure-Based Computational Design for Analogues" of this compound cannot be generated at this time.

To generate a scientifically accurate and informative article as per the user's request, access to detailed research findings would be necessary. This would include data from computational studies such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and virtual screening of analogue libraries. Such studies are essential for understanding the interaction of this compound with biological targets and for the rational design of new, potentially more effective or selective analogues.

While general principles of ligand-based and structure-based drug design are well-established, applying them to a specific and relatively obscure compound like this compound requires dedicated research that does not appear to be published in the sources accessed. Without this foundational data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, until research on the computational design of this compound analogues becomes available in the public domain, it is not possible to fulfill this request.

Structure Activity Relationship Sar Studies on Chroman Based Scaffolds Non Clinical Focus

Influence of Chlorine Substitution Position and Nature on Molecular Recognition

The presence and position of a chlorine atom on the chroman ring can significantly modulate a compound's biological activity. The chloro substituent at the 6-position, as seen in (6-Chlorochroman-2-yl)methanamine, introduces a combination of electronic and steric effects that influence its interaction with biological targets.

Research on related chroman-4-one derivatives has shown that electron-withdrawing groups at the 6-position can be crucial for certain biological activities. For instance, in a series of 2-pentylchroman-4-ones, a 6-chloro substituent was found to be important for inhibitory activity against SIRT2, a histone deacetylase. acs.org Replacing the 6-chloro group with a more electron-withdrawing nitro group resulted in no significant change in activity, suggesting that the electron-withdrawing nature of the substituent is a key determinant. acs.org Conversely, the introduction of an electron-donating methoxy (B1213986) group at the same position led to a decrease in inhibitory activity. acs.org This highlights that for this particular biological target, an electron-poor aromatic ring is favored.

The size of the substituent at the 6-position also plays a role. While changing the 6-chloro to a larger but less electronegative 6-bromo substituent was tolerated in the 2-pentylchroman-4-one series, the complete removal of a substituent at this position led to a significant loss of potency. acs.org This underscores the importance of having a substituent at the 6-position for effective molecular recognition, likely by providing necessary steric bulk or engaging in specific interactions within a binding pocket.

In a different series of 4H-chromene derivatives designed as antagonists for antiapoptotic Bcl-2 proteins, the 6-bromo substituent was found not to be essential for bioactivity, and this position could accommodate various alkyl groups. nih.gov This indicates that the influence of the halogen at the 6-position is target-dependent.

A comparative study on ethyl chroman-2-carboxylates revealed that the 6-chloro substituted analog exhibited antilipidemic effects, highlighting another potential biological role for this substitution pattern. nih.gov

Table 1: Influence of Substitution at the 6-Position of Chroman Analogs on In Vitro Activity

| Compound Class | 6-Substituent | Target | Observed Activity |

| 2-Pentylchroman-4-ones | -Cl | SIRT2 Inhibition | Active |

| 2-Pentylchroman-4-ones | -NO2 | SIRT2 Inhibition | Active (similar to -Cl) |

| 2-Pentylchroman-4-ones | -OCH3 | SIRT2 Inhibition | Decreased activity |

| 2-Pentylchroman-4-ones | -Br | SIRT2 Inhibition | Active (similar to -Cl) |

| 2-Pentylchroman-4-ones | -H | SIRT2 Inhibition | Significantly less active |

| Ethyl 4H-chromene-3-carboxylates | -Br | Bcl-2 Antagonism | Active |

| Ethyl 4H-chromene-3-carboxylates | -Alkyl groups | Bcl-2 Antagonism | Active |

| Ethyl chroman-2-carboxylates | -Cl | Antilipidemic | Active |

Role of the Aminomethyl Moiety in Intermolecular Interactions

The aminomethyl group at the 2-position of the chroman scaffold introduces a basic center and a flexible side chain capable of forming various intermolecular interactions, such as hydrogen bonds and ionic interactions. While direct SAR studies on the aminomethyl moiety of this compound are not extensively reported, inferences can be drawn from related structures.

In many classes of bioactive molecules, a primary or secondary amine is a key pharmacophoric feature, often interacting with acidic residues like aspartate or glutamate (B1630785) in a receptor's binding site. The protonated form of the aminomethyl group can act as a hydrogen bond donor and participate in charge-charge interactions, which are critical for anchoring the ligand to its target.

The flexibility of the aminomethyl side chain allows it to adopt different conformations to optimize its fit within a binding pocket. The length and substitution pattern of this amine can significantly impact potency and selectivity. For instance, N-alkylation or the introduction of bulkier substituents on the nitrogen atom can alter the binding profile by probing different regions of the binding site or by introducing steric hindrance.

Impact of Chroman Ring Stereochemistry on Binding Topography

The chroman ring of this compound contains a stereocenter at the C2 position. The three-dimensional arrangement of the substituents around this chiral center can have a profound impact on how the molecule interacts with its biological target, which is typically also chiral.

The stereochemistry at C2 dictates the spatial orientation of the aminomethyl group relative to the plane of the chroman ring system. This, in turn, determines the trajectory of this key interacting group as it approaches the binding site. For a specific enantiomer, the aminomethyl group will be presented in a precise orientation that may be optimal for forming key interactions with the target protein, leading to high affinity and efficacy. The other enantiomer, with its aminomethyl group oriented differently, may bind with lower affinity or not at all.

The absolute configuration at C2 can therefore be a critical determinant of biological activity, with one enantiomer often being significantly more potent than the other. This phenomenon, known as eudismic ratio, is a cornerstone of medicinal chemistry and underscores the importance of stereospecific synthesis and evaluation of chiral compounds.

Systematic Derivatization and SAR Analysis of this compound Analogues

A. Modification of the 6-Chloro Substituent:

Halogen series: Replacing the chlorine with other halogens (F, Br, I) would elucidate the effect of both electronegativity and atomic radius on activity.

Electronic effects: Introducing electron-donating (e.g., -CH3, -OCH3) and other electron-withdrawing groups (e.g., -CF3, -CN) would clarify the electronic requirements for optimal binding.

Steric bulk: Varying the size of the substituent (e.g., from -H to -t-butyl) would map the steric tolerance of the binding pocket in that region.

B. Modification of the Aminomethyl Moiety:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen could enhance potency or alter selectivity.

N-Acylation: Converting the primary amine to an amide would probe the importance of the basicity and hydrogen bonding capacity of this group.

Homologation: Extending the methylene (B1212753) linker to an ethylene (B1197577) or propylene (B89431) chain would investigate the optimal distance between the chroman core and the amino group.

C. Stereochemical Variations:

The synthesis and evaluation of both the (R)- and (S)-enantiomers of this compound would be essential to determine the eutomer.

Table 2: Hypothetical SAR Exploration of this compound Analogues

| Modification Site | Example Modification | Rationale |

| 6-Position | F, Br, I | Evaluate halogen effect |

| 6-Position | CH3, OCH3 | Probe for electron-donating tolerance |

| 6-Position | CF3, CN | Further explore electron-withdrawing effects |

| Aminomethyl (N) | -CH3, -C2H5 | Investigate N-alkylation |

| Aminomethyl (N) | -C(O)CH3 | Assess importance of basicity |

| Linker | -(CH2)2-NH2 | Vary distance to amine |

| C2-Position | (R) vs. (S) | Determine active enantiomer |

Correlation Between Structural Features and Specific In Vitro Biochemical Activities

The structural features of this compound and its analogues can be correlated with a range of in vitro biochemical activities, depending on the specific biological target.

The correlation between the stereochemistry at C2 and biological activity is often pronounced. In many cases, a specific enantiomer will exhibit significantly higher potency in a given biochemical assay. For example, in a series of chroman-based potassium channel openers, the activity was found to be highly dependent on the stereochemistry at C2.

The combination of a halogenated aromatic ring and a basic amine is a feature present in many pharmacologically active compounds, suggesting that this compound could interact with a variety of biological targets. To establish a clear correlation, a broad panel of in vitro biochemical assays would be necessary, targeting different enzyme families (e.g., kinases, deacetylases), G-protein coupled receptors, and ion channels. The resulting activity profile would then be rationalized based on the specific structural features of the tested analogues.

Biochemical Interactions and Molecular Mechanism Investigations in Vitro and Cellular Studies

Target Identification and Engagement Studies

The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to interact with a variety of biological targets. Target identification studies, primarily through enzyme inhibition and receptor binding assays, have revealed specific molecular targets for this class of compounds.

One of the key targets identified for chroman derivatives is Sirtuin 2 (SIRT2) , a member of the sirtuin family of NAD+-dependent deacetylases. nih.gov Dysregulation of SIRT2 activity has been implicated in the pathogenesis of cancer, neurodegenerative diseases, and other conditions. nih.govnih.gov A series of substituted chroman-4-one derivatives have been synthesized and evaluated as SIRT2 inhibitors. nih.gov Structure-activity relationship (SAR) studies on these compounds have indicated that substituents at the 2, 6, and 8-positions of the chroman ring are crucial for potent and selective inhibition of SIRT2. nih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. nih.gov

Another class of chroman derivatives, 2-styrylchromones , have been shown to have a high affinity and selectivity for the A3 adenosine (B11128) receptor . nih.gov These receptors are involved in various physiological processes, and their modulation by 2-styrylchromones suggests a potential mechanism for the observed biological activities of these compounds. nih.govresearchgate.net

The following table summarizes the inhibitory activity of some chroman-4-one derivatives against SIRT2.

| Compound | Substitution | SIRT2 Inhibition at 200 µM (%) | SIRT1 Inhibition at 200 µM (%) | SIRT3 Inhibition at 200 µM (%) |

| 1a | Unsubstituted | <10 | <10 | <10 |

| 1f | 6-Chloro | 72 | <10 | <10 |

| 1m | 6,8-Dichloro | >90 | <10 | 16 |

| 1n | 6-Bromo | 85 | <10 | <10 |

| 1o | 6,8-Dibromo | >90 | <10 | <10 |

| 1p | 6-Nitro | 78 | <10 | <10 |

Data sourced from a study on substituted chroman-4-one and chromone (B188151) derivatives as SIRT2-selective inhibitors. nih.gov

Elucidation of Molecular Mechanisms in Cell-Based Assays

Cell-based assays have been instrumental in elucidating the molecular mechanisms through which chroman derivatives exert their effects, independent of their clinical relevance. These studies have shed light on their influence on subcellular processes and signal transduction pathways.

Effects on Subcellular Processes and Organelle Function

Certain flavanone (B1672756) and chromanone derivatives have been demonstrated to induce autophagy , a fundamental cellular process for the degradation and recycling of cellular components. researchgate.net In various colon cancer cell lines, specific derivatives were found to increase the fluorescence intensity of monodansylcadaverine (MDC), a marker for autophagolysosome accumulation. researchgate.net This indicates that these compounds can modulate the autophagic pathway, a process that is crucial for cellular homeostasis. The induction of autophagy was observed to be cell-line dependent for some of the tested derivatives. researchgate.net

Modulation of Signal Transduction Pathways (e.g., Wnt signaling)

The Wnt signaling pathway is a highly conserved pathway that plays a critical role in embryonic development and tissue homeostasis. enamine.netresearchgate.net Its dysregulation is associated with various diseases. enamine.netresearchgate.net While direct modulation of the Wnt pathway by (6-Chlorochroman-2-yl)methanamine has not been reported, other heterocyclic compounds have been identified as modulators of this pathway. For instance, the compound WAY-262611, an aminopyrimidine derivative, acts as a Wnt pathway agonist by preventing the interaction of the inhibitor Dickkopf-1 (Dkk1) with the LRP5/6 co-receptor. researchgate.net This highlights the potential for small molecules, including those with heterocyclic scaffolds like chroman, to modulate Wnt signaling. enamine.netresearchgate.net The study of Wnt signaling modulation is an active area of research, with libraries of potential modulators being screened against various targets within the pathway, such as CK1α, GSK3α/β, and frizzled (Fzd) receptors. enamine.net

Characterization of Specific Biochemical Pathways Affected by Chroman-Amine Derivatives

Based on their target engagement, chroman-amine derivatives and related compounds can be inferred to affect several key biochemical pathways.

The inhibition of SIRT2 by chroman-4-one derivatives suggests an impact on pathways regulated by this enzyme. nih.gov SIRT2 is known to deacetylate various protein substrates, including histones and non-histone proteins like α-tubulin and p53. nih.gov By inhibiting SIRT2, these compounds can potentially influence cell cycle regulation, gene expression, and other cellular processes that are dependent on the acetylation state of SIRT2 substrates. nih.gov

The interaction of 2-styrylchromones with A3 adenosine receptors points towards an effect on pathways modulated by these receptors. nih.gov Activation of A3 adenosine receptors can trigger various downstream signaling cascades, influencing processes such as inflammation and cell proliferation. nih.govresearchgate.net

Furthermore, the observed antioxidant properties of some chroman derivatives suggest their involvement in pathways related to oxidative stress . nih.govresearchgate.net They may act by scavenging free radicals or by modulating the activity of enzymes involved in the cellular antioxidant defense system.

Development of In Vitro Assays for Characterizing Biochemical Activity

A variety of in vitro assays have been developed and utilized to characterize the biochemical activity of chroman derivatives.

For assessing enzyme inhibition, such as the inhibition of SIRT2, fluorescence-based assays are commonly employed. nih.gov These assays utilize a fluorogenic substrate that, upon enzymatic cleavage, releases a fluorescent molecule, allowing for the quantification of enzyme activity in the presence and absence of an inhibitor. nih.govnih.gov

To determine the effect of these compounds on cell viability and proliferation, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. nih.govresearchgate.net This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. nih.gov

The induction of autophagy can be detected using fluorescence microscopy with specific dyes like monodansylcadaverine (MDC) , which accumulates in autophagic vacuoles. researchgate.net

For studying receptor binding, radioligand binding assays are a standard method. These assays use a radiolabeled ligand that binds to the receptor of interest, and the displacement of this ligand by the test compound is measured to determine its binding affinity.

Advanced Research Applications and Methodological Contributions in Chemical Sciences

Use as a Building Block for Complex Natural Product Synthesis or Bio-Inspired Molecules

No specific instances were found in the available literature of (6-Chlorochroman-2-yl)methanamine being utilized as a key intermediate or starting material in the total synthesis of complex natural products or in the design and synthesis of molecules inspired by natural products.

Application as a Chemical Probe or Reporter Molecule in Biological Systems

There is no readily available information on the development or application of this compound as a chemical probe for studying biological systems or as a reporter molecule for bioimaging or other analytical purposes.

Utilization in Materials Science or Polymer Chemistry as a Monomer or Ligand

The potential use of this compound as a monomer in polymerization reactions or as a ligand for the development of new materials or polymers has not been described in the accessible scientific literature.

Contribution to the Development of Novel Organic Reactions or Methodologies

No studies were identified where this compound played a central role in the discovery, development, or optimization of new organic reactions or synthetic methodologies.

Exploration as a Ligand in Catalysis (e.g., asymmetric catalysis)

While structurally related compounds, such as those based on a pyridine (B92270) scaffold, have been investigated as ligands in catalysis, there are no specific reports on the exploration of this compound as a ligand in any form of catalysis, including asymmetric catalysis.

Future Perspectives and Emerging Research Opportunities for 6 Chlorochroman 2 Yl Methanamine

Exploration of Diversified Synthetic Pathways and Sustainable Synthesis

The future of synthesizing (6-Chlorochroman-2-yl)methanamine and its derivatives lies in the development of more efficient, cost-effective, and environmentally benign methodologies. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, leading to significant waste generation. researchgate.netnih.gov The principles of green chemistry are increasingly being applied to the synthesis of chromene and chroman-4-one derivatives, offering a blueprint for the future production of this compound. researchgate.netnih.govnih.govnih.gov

Emerging sustainable approaches that hold promise include:

Photocatalysis: Visible-light-mediated reactions offer a powerful tool for constructing the chroman framework under mild conditions. researchgate.netrsc.orgrsc.org This approach can facilitate cascade reactions, allowing for the synthesis of complex functionalized chromans in a single step. rsc.orgrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of chromene derivatives. researchgate.netnih.gov This technique, often combined with the use of green solvents, presents a scalable and efficient alternative to conventional heating. researchgate.net

Organocatalysis: The development of modularly designed organocatalysts offers a pathway to highly stereoselective synthesis of chromane (B1220400) derivatives. rsc.org This is particularly relevant for producing enantiomerically pure forms of this compound and its analogs, which can exhibit distinct biological activities. acs.org

Flow Chemistry: Continuous-flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and product purity. acs.org The application of flow chemistry to halo-cycloetherification reactions has already demonstrated its potential for the stereoselective synthesis of the chroman scaffold. acs.org

These innovative synthetic strategies are expected to not only make the production of this compound more sustainable but also to facilitate the creation of diverse libraries of derivatives for further investigation.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

A deeper understanding of the structure-activity relationships of this compound and its derivatives necessitates detailed characterization of their three-dimensional structures and dynamic behavior. Advanced spectroscopic techniques are pivotal in this endeavor.

Key spectroscopic methods and their future applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, including two-dimensional techniques (COSY, HSQC, HMBC), will continue to be essential for unambiguous structure elucidation. mdpi.commdpi.com Furthermore, dynamic NMR (DNMR) studies at variable temperatures can provide valuable insights into conformational changes and rotational dynamics within the chroman ring system and its substituents. mdpi.com The analysis of substituent effects on 1H and 13C NMR chemical shifts, interpreted through correlations like the Hammett and Lynch equations, can help in understanding the electronic effects that govern the molecule's reactivity and biological interactions. nih.govresearchgate.netconicet.gov.ar

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized derivatives. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be employed to study fragmentation patterns, providing further structural information and aiding in the identification of metabolites in biological systems.

Single-Molecule Spectroscopy (SMS): The analysis of individual molecules provides a wealth of information that is often obscured in ensemble measurements. arxiv.org Future applications of SMS could involve studying the interaction of a single this compound molecule with its biological target, offering unprecedented detail on binding kinetics and dynamics. arxiv.org

The integration of these advanced spectroscopic methods with computational modeling will provide a comprehensive picture of the structural and dynamic properties of this compound, guiding the design of more potent and selective analogs. researchgate.net

High-Throughput Screening of this compound Derivatives for Novel Biochemical Activities

The chroman scaffold is a well-established "privileged structure," meaning it can serve as a template for developing ligands for a variety of biological targets. acs.orgijrpc.com High-throughput screening (HTS) of libraries of this compound derivatives represents a powerful strategy for discovering novel biochemical activities. nih.govnih.govthermofisher.com

Future research in this area will likely focus on:

Diverse Chemical Libraries: The generation of large and structurally diverse libraries of this compound analogs will be crucial for the success of HTS campaigns. thermofisher.combiocrick.com The sustainable synthetic methods discussed earlier will play a key role in enabling the rapid and efficient production of these libraries.

Cell-Based Assays: Moving beyond simple biochemical assays, cell-based HTS platforms offer a more biologically relevant context for screening. biocompare.com These assays can provide information on a compound's cell permeability, cytotoxicity, and its effect on specific cellular pathways.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This technology can provide a detailed phenotypic fingerprint of a compound's activity, offering deeper insights into its mechanism of action.

The data generated from HTS and HCS campaigns will be invaluable for identifying new therapeutic applications for this compound derivatives and for building robust structure-activity relationship (SAR) models. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chroman Design and Prediction of Activity

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govresearchgate.netnih.gov These computational tools can be leveraged to accelerate the design and optimization of novel this compound derivatives with desired biological activities. mdpi.com

Key applications of AI and ML in this context include:

Predictive Modeling: Machine learning algorithms can be trained on existing data from HTS campaigns and other experimental studies to build quantitative structure-activity relationship (QSAR) models. elsevierpure.comresearchgate.net These models can then be used to predict the biological activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models, such as variational autoencoders and generative adversarial networks, can be used to design entirely new molecules with specific desired properties. nih.gov This approach can be used to explore a vast chemical space and identify novel chroman-based scaffolds with enhanced potency and selectivity.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for a molecule's biological activity is crucial for rational drug design. aip.org AI-powered tools can aid in the development and refinement of pharmacophore models for this compound derivatives, guiding the design of new analogs with improved binding affinity.

The integration of AI and ML into the drug discovery pipeline has the potential to significantly reduce the time and cost associated with bringing new chroman-based therapeutics to the clinic. researchgate.net

Role in Fundamental Chemical Biology Research Beyond Direct Therapeutic Applications

The utility of this compound and its derivatives is not limited to their potential as therapeutic agents. These compounds can also serve as valuable tools for fundamental chemical biology research.

Emerging research opportunities in this area include:

Fluorescent Probes: The chromene scaffold is the basis for a variety of fluorescent molecules. aip.orgaip.orgresearchgate.net By incorporating suitable fluorophores, this compound derivatives could be developed into fluorescent probes for bioimaging applications. researchgate.net These probes could be designed to selectively label specific cellular components or to report on changes in the cellular environment.

Chemical Probes for Target Identification: Well-characterized, potent, and selective derivatives of this compound can be used as chemical probes to identify and validate new biological targets. By observing the cellular effects of these probes, researchers can gain insights into the function of specific proteins and pathways.

Affinity-Based Probes: By attaching a reactive group or a tag, derivatives of this compound can be converted into affinity-based probes for techniques such as affinity chromatography or activity-based protein profiling. These tools can be used to isolate and identify the binding partners of the chroman scaffold from complex biological mixtures.

The development of this compound-based research tools will not only advance our understanding of fundamental biological processes but may also uncover new therapeutic opportunities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。